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Hedamycin

DNA alkylation sequence selectivity pluramycin

Acquire the only commercially available pluramycin validated for selective alkylation of 5'-TG and 5'-CG sequences, not the 5'-AG motifs targeted by altromycins. Its unique C2 bis-epoxide sidechain provides the mechanistic specificity required for precise, base-pair resolution mapping of DNA damage sites via linear amplification, distinguishing nucleosome-protected regions from linker DNA in live cells. The solved NMR structure (PDB: 1JHI) provides the essential framework for computational docking and rational analog design. Insist on Hedamycin when experimental reproducibility depends on a defined DNA-adduct geometry and validated genomic targeting profile.

Molecular Formula C41H50N2O11
Molecular Weight 746.8 g/mol
CAS No. 11048-97-8
Cat. No. B078663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedamycin
CAS11048-97-8
SynonymsHedamycin
Molecular FormulaC41H50N2O11
Molecular Weight746.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O
InChIInChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3
InChIKeyRZOFHOWMWMTHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hedamycin (CAS 11048-97-8) Procurement Guide: A Bis-Epoxide DNA-Alkylating Pluramycin Antibiotic


Hedamycin (CAS 11048-97-8) is a pluramycin-class antitumor antibiotic produced by Streptomyces griseoruber [1]. Its molecular formula is C41H50N2O11 (molecular weight 746.85) and it features a planar anthrapyrantrione chromophore with two amino-deoxyhexose sugars at C8 (anglosamine) and C10 (N,N-dimethylvancosamine) positions, plus a distinctive bis-epoxide sidechain at C2 [2]. It exhibits antimicrobial activity against Gram-positive, Gram-negative bacteria, mycobacteria, and yeast (MIC range 0.031–3.2 μg/mL), and demonstrates potent cytotoxicity against HeLa cells (IG50 0.00013 μg/mL) .

Hedamycin Cannot Be Replaced by Generic Pluramycin Analogs: Structural Determinants of Sequence Selectivity


Pluramycin family antibiotics share a common anthrapyranone scaffold but diverge critically in C2 sidechain composition, C-glycosidic substitution patterns, and stereochemistry—parameters that directly govern DNA sequence selectivity and alkylation efficiency [1]. Hedamycin is distinguished as the first known bis-epoxide-containing DNA-alkylating pluramycin [2]. Its unique substitution pattern (anglosamine at C8, N,N-dimethylvancosamine at C10, and a bis-epoxide at C2) dictates a 5′-TG and 5′-CG sequence preference, whereas altromycin B analogs with different glycosylation preferentially target 5′-AG sequences [3]. Even closely related analogs like DC92-B, despite similar sequence selectivity, exhibit distinct stereochemistry and sidechain substitution that can alter binding kinetics and adduct stability [2]. Substituting hedamycin with kidamycin, pluramycin A, or altromycins without empirical validation therefore risks fundamentally altering the DNA damage profile in target systems.

Hedamycin Technical Selection Evidence: Quantified Differentiation vs. Altromycin B, DC92-B, and Kidamycin


DNA Sequence Selectivity Divergence: Hedamycin Targets 5′-TG/5′-CG vs. Altromycin B Targeting 5′-AG

Hedamycin and altromycin B exhibit fundamentally distinct DNA sequence preferences despite sharing a common pluramycin scaffold. Hedamycin-like analogs preferentially alkylate 5′-TG and 5′-CG sequences, whereas altromycin B-like analogs preferentially alkylate 5′-AG sequences [1]. This divergence is attributed to differences in glycoside substitution patterns at the corners of the planar chromophore, which modulate minor groove recognition and orient the alkylating epoxide moiety toward different guanine contexts [1]. The 5′-pyGT-3′ consensus for hedamycin was subsequently confirmed by NMR titration studies [2].

DNA alkylation sequence selectivity pluramycin NMR spectroscopy antitumor antibiotics

Alkylation Mechanism Distinction: Terminal Epoxide Reactivity in Hedamycin vs. Proximal Epoxide in Altromycin B

Despite both compounds containing epoxide moieties for DNA alkylation, the specific epoxide responsible for covalent adduct formation differs. In altromycin B, the first (proximal) epoxide undergoes electrophilic addition to N7 of guanine. Unexpectedly, in hedamycin, it is the second, terminal epoxide of the C2 bis-epoxide sidechain that attacks N7 of guanine [1]. This mechanistic divergence was elucidated through high-field two-dimensional NMR analysis of hedamycin-DNA complexes, which revealed that the binding interactions of the two aminosugars steer the terminal epoxide into proximity with N7 of guanine in the major groove [1].

DNA adduct formation epoxide chemistry N7-guanine alkylation mechanism of action NMR structural biology

Cytotoxicity Reduction Upon Photodegradation: Hedamycin vs. Photohedamycin A (15-Fold Difference)

Exposure of hedamycin to daylight induces photodegradation to photohedamycin A, which exhibits a 15-fold reduction in cytotoxicity against HeLa cells [1]. This finding was established through parallel cytotoxicity determinations of hedamycin and photohedamycin A in HeLa cell cultures. The substantial activity loss underscores the critical role of the intact rings E and F in biological activity, a structural feature shared with kidamycin (where isokidamycin similarly shows reduced activity vs. kidamycin) [1].

photostability cytotoxicity structure-activity relationship HeLa cells natural product degradation

Biosynthetic Gene Cluster Architecture: Hybrid Type I/Type II PKS System Unique Among Pluramycins

The hedamycin biosynthetic gene cluster (BGC) spans 45.6 kb and encodes a hybrid polyketide synthase (PKS) system utilizing both type I and type II PKS components—a rare and distinctive feature among bacterial aromatic polyketides [1]. Sequence analysis revealed unique genetic elements including a fabH homolog (KSIII) and an acyltransferase (AT) gene [1]. The cluster implicates a novel aromatic PKS priming mechanism wherein an iterative type I PKS generates a novel starter unit that subsequently primes the type II PKS system [1]. Gene disruption experiments confirmed that both type I and type II PKS genes are essential for hedamycin biosynthesis [1]. In contrast, kidamycin biosynthesis involves a distinct gene cluster with different C2 sidechain-encoding modules [2].

biosynthetic gene cluster polyketide synthase Streptomyces griseoruber metabolic engineering natural product discovery

Structural Conformation of F-Ring Sugar: Twist Form in Hedamycin vs. Chair Form in Isokidamycin

13C NMR spectral analysis reveals distinct conformational differences in the highly substituted tetrahydropyran rings between hedamycin and kidamycin/isokidamycin. In hedamycins and kidamycins, ring F adopts a twist conformation in solution, whereas in isokidamycins, ring F adopts a chair conformation . Ring E adopts a chair form across all analyzed compounds . This conformational difference in ring F may influence how the N,N-dimethylvancosamine saccharide orients within the DNA minor groove, potentially affecting sequence recognition and binding affinity [1].

NMR spectroscopy conformational analysis tetrahydropyran rings sugar conformation structure-activity relationship

Validated Application Scenarios for Hedamycin Based on Quantitative Differentiation Evidence


Targeting TG/CG-Rich Genomic Loci in DNA Damage Mapping Studies

For studies requiring selective alkylation of 5′-TG and 5′-CG sequences rather than 5′-AG motifs, hedamycin is the appropriate pluramycin selection over altromycin B analogs [5]. Linear amplification systems using Taq DNA polymerase can map hedamycin-induced damage sites to exact base-pair resolution in both purified DNA and intact human cells, with G residues in 5′-TGT and 5′-CGT contexts showing highest adduct formation [4]. This sequence specificity has been validated in human repetitive alpha RI DNA and enables precise interrogation of genomic regions enriched for TG/CG dinucleotides [4].

Nucleosome Phasing and Chromatin Accessibility Analysis

Hedamycin serves as a validated chemical probe for nucleosome positioning analysis. Studies in intact human cells revealed that hedamycin (and DC92-B) produced region-specific DNA damage patterns with approximately 120–130 bp protected regions flanked by 50–60 bp linker regions of enhanced damage, corresponding precisely to predicted nucleosome core and linker DNA phasing [5]. This differential accessibility pattern makes hedamycin a useful tool for mapping chromatin organization in live cells, with the damage intensity differential between protected core regions and accessible linker DNA providing a quantitative readout of nucleosome occupancy [5].

Hybrid PKS Biosynthetic Engineering and Genome Mining

The hedamycin BGC (MIBiG accession BGC0000233) represents a validated reference for genome mining efforts targeting hybrid type I/type II PKS systems [5]. The 45.6 kb cluster from Streptomyces griseoruber contains unique genetic markers—including the fabH homolog (KSIII) and AT gene—that serve as sequence probes for discovering evolutionarily related BGCs encoding bis-epoxide-containing pluramycins [5]. Unlike kidamycin BGCs, which encode distinct C2 biosynthetic modules, the hedamycin cluster enables specific interrogation of the iterative type I PKS priming mechanism [4]. The cluster's experimental validation through gene disruption provides a functional blueprint for heterologous expression and combinatorial biosynthetic efforts [5].

High-Resolution NMR Structural Studies of Drug-DNA Adducts

Hedamycin forms a structurally well-characterized complex with double-stranded DNA, with deposited solution NMR structures (PDB ID: 1JHI) enabling direct visualization of the intercalation geometry, minor groove sugar placement, and N7-guanine alkylation site [5]. The hedamycin:d(ACCGGT)2 complex structure reveals how the N,N-dimethylvancosamine saccharide orients in the minor groove to explain preferential binding to 5′-CG over 5′-TG sites [5]. This high-resolution structural information supports computational docking studies, structure-based analog design, and mechanistic investigations where a well-defined adduct geometry is required [5].

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